molecular formula C12H17ClN2 B3091679 (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine CAS No. 1218390-27-2

(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine

Cat. No. B3091679
CAS RN: 1218390-27-2
M. Wt: 224.73 g/mol
InChI Key: CKKVFLXFSLUBDB-NSHDSACASA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . Piperidine is a type of amine that contains a heterocyclic ring. The compound you mentioned seems to be a derivative of piperidine, with a chlorophenylmethyl group attached to it.


Synthesis Analysis

Amines can be synthesized through various methods. One common method is the nucleophilic substitution of a halogenoalkane (alkyl halide) by ammonia or an amine . The lone pair of electrons on the nitrogen atom in the ammonia or amine molecule attacks the positive carbon in the halogenoalkane, leading to the substitution .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a dative bond. In the case of piperidine, the nitrogen is part of a six-membered ring, which includes five carbon atoms .


Chemical Reactions Analysis

Amines, including piperidine derivatives, can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also react with nitrous acid, although the products of this reaction can vary depending on the specific amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can engage in hydrogen bonding, which affects their boiling points and solubility in water. The presence of an aromatic ring, a halogen atom, or other substituents can also significantly influence these properties .

Mechanism of Action

The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. Many biologically active molecules, including certain drugs and neurotransmitters, contain amine groups. The lone pair of electrons on the nitrogen atom can participate in various chemical reactions, contributing to the biological activity of these molecules .

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure. Some amines are safe to handle, while others can be toxic, corrosive, or even carcinogenic. It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

properties

IUPAC Name

(3S)-1-[(2-chlorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKVFLXFSLUBDB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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